molecular formula C9H8FIO B12855776 3'-Fluoro-5'-iodo-4'-methylacetophenone

3'-Fluoro-5'-iodo-4'-methylacetophenone

Cat. No.: B12855776
M. Wt: 278.06 g/mol
InChI Key: VUWYSVXRJLZCDG-UHFFFAOYSA-N
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Description

3’-Fluoro-5’-iodo-4’-methylacetophenone is an organic compound with the molecular formula C9H8FIO It is a derivative of acetophenone, where the phenyl ring is substituted with fluorine, iodine, and a methyl group at the 3’, 5’, and 4’ positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-5’-iodo-4’-methylacetophenone typically involves multi-step organic reactions. One common method includes the halogenation of 4’-methylacetophenone followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 3’-Fluoro-5’-iodo-4’-methylacetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-5’-iodo-4’-methylacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

3’-Fluoro-5’-iodo-4’-methylacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-5’-iodo-4’-methylacetophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3’-Fluoro-4’-methylacetophenone: Lacks the iodine substitution.

    5’-Iodo-4’-methylacetophenone: Lacks the fluorine substitution.

    4’-Methylacetophenone: Lacks both fluorine and iodine substitutions.

Uniqueness

3’-Fluoro-5’-iodo-4’-methylacetophenone is unique due to the presence of both fluorine and iodine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8FIO

Molecular Weight

278.06 g/mol

IUPAC Name

1-(3-fluoro-5-iodo-4-methylphenyl)ethanone

InChI

InChI=1S/C9H8FIO/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3

InChI Key

VUWYSVXRJLZCDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)C)F

Origin of Product

United States

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